N-[3-(2-Methoxyphenyl)cyclobutyl]prop-2-enamide
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Description
“N-[3-(2-Methoxyphenyl)cyclobutyl]prop-2-enamide” is a complex organic compound. It contains a cyclobutyl group (a ring of four carbon atoms), a methoxyphenyl group (a phenyl ring with a methoxy substituent), and a prop-2-enamide group (an amide group attached to a propene group) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups in space. The cyclobutyl ring would provide a degree of rigidity to the structure, while the double bond in the prop-2-enamide group could allow for cis-trans isomerism .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The double bond in the prop-2-enamide group could potentially undergo addition reactions, while the methoxy group on the phenyl ring could direct electrophilic aromatic substitution reactions to certain positions on the ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its size, shape, functional groups, and the presence of any chiral centers would influence properties like its boiling point, melting point, solubility, and reactivity .Safety and Hazards
Future Directions
Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity. It could also be interesting to study its interactions with other chemicals and its potential uses in various applications .
Properties
IUPAC Name |
N-[3-(2-methoxyphenyl)cyclobutyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-3-14(16)15-11-8-10(9-11)12-6-4-5-7-13(12)17-2/h3-7,10-11H,1,8-9H2,2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUSRSIMHUZYDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CC(C2)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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